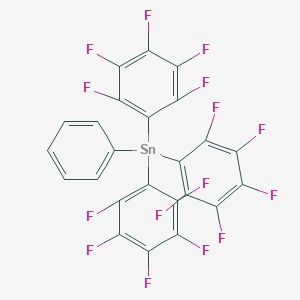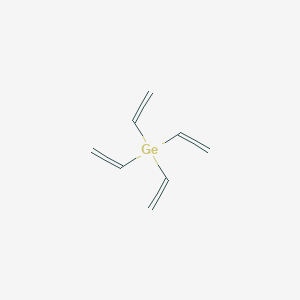
Tetravinylgermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetravinylgermane (TVG) is a compound that belongs to the organogermanium family. It is a colorless liquid with a molecular formula of C8H14Ge and a molecular weight of 211.99 g/mol. TVG is used in various scientific research applications due to its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of Tetravinylgermane is not fully understood. However, it is believed that Tetravinylgermane interacts with the electronic structure of the surrounding molecules, leading to changes in their properties. This interaction is thought to be responsible for the unique properties of Tetravinylgermane, such as its high electron mobility and stability.
Efectos Bioquímicos Y Fisiológicos
Tetravinylgermane has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that Tetravinylgermane may have antioxidant properties and could potentially be used in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tetravinylgermane is its excellent electron-transport properties, which make it a promising candidate for use in electronic devices. However, Tetravinylgermane is also highly reactive and can be difficult to handle in the laboratory. Additionally, Tetravinylgermane is relatively expensive, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Tetravinylgermane. One area of interest is the development of new electronic devices using Tetravinylgermane as a key component. Additionally, further studies on the biochemical and physiological effects of Tetravinylgermane could help to identify potential therapeutic applications for this compound. Finally, research on the synthesis of Tetravinylgermane and related compounds could lead to the development of new and improved methods for producing these compounds in the laboratory.
Métodos De Síntesis
Tetravinylgermane can be synthesized through the reaction of germanium tetrachloride with divinyl magnesium in the presence of a catalyst. The reaction produces Tetravinylgermane as the main product along with other byproducts.
Aplicaciones Científicas De Investigación
Tetravinylgermane has been studied for its potential use in various scientific research applications. One of the primary applications of Tetravinylgermane is in the field of organic electronics. Tetravinylgermane has been found to have excellent electron-transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Propiedades
Número CAS |
1185-61-1 |
|---|---|
Nombre del producto |
Tetravinylgermane |
Fórmula molecular |
C8H12Ge |
Peso molecular |
180.81 g/mol |
Nombre IUPAC |
tetrakis(ethenyl)germane |
InChI |
InChI=1S/C8H12Ge/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 |
Clave InChI |
BBPYPXKLPMGHGP-UHFFFAOYSA-N |
SMILES |
C=C[Ge](C=C)(C=C)C=C |
SMILES canónico |
C=C[Ge](C=C)(C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



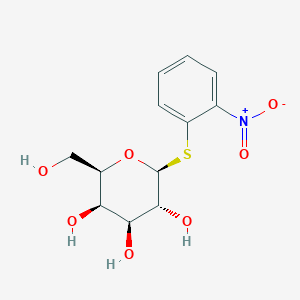
![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)
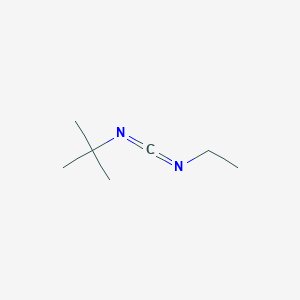
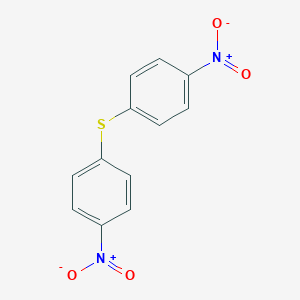
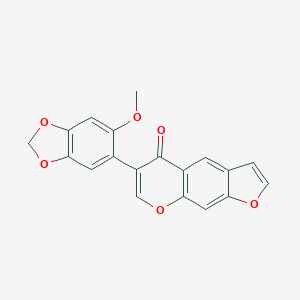
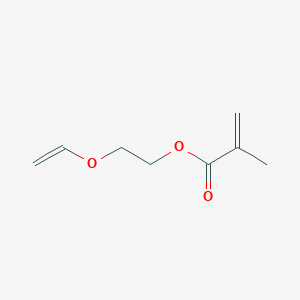
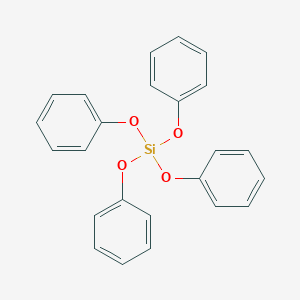
![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
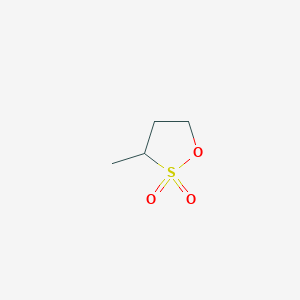
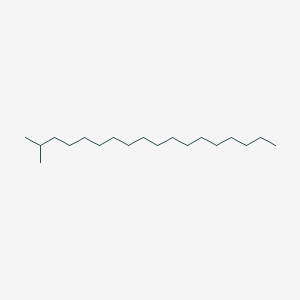
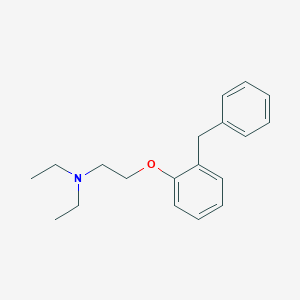
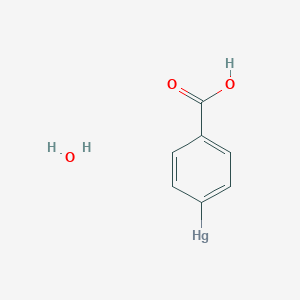
![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)
